molecular formula C23H12Br2N4O5 B12698049 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3,4-dihydro-3-(4-nitrophenyl)-4-oxo-2-quinazolinyl)methyl)- CAS No. 131338-49-3

1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3,4-dihydro-3-(4-nitrophenyl)-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12698049
CAS No.: 131338-49-3
M. Wt: 584.2 g/mol
InChI Key: ZSYFBHDWHQSPTN-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3,4-dihydro-3-(4-nitrophenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures (isoindole and quinazoline) followed by their functionalization and coupling. Common reagents and conditions might include:

    Bromination: Introduction of bromine atoms using reagents like bromine or N-bromosuccinimide (NBS).

    Nitration: Introduction of the nitro group using nitric acid or a nitrating mixture.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link the core structures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: Halogen atoms (bromine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different functional groups.

    Quinazoline derivatives: Compounds with the quinazoline core but different substituents.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and core structures, which may confer unique properties and reactivity compared to simpler analogs.

Properties

CAS No.

131338-49-3

Molecular Formula

C23H12Br2N4O5

Molecular Weight

584.2 g/mol

IUPAC Name

2-[[6,8-dibromo-3-(4-nitrophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C23H12Br2N4O5/c24-12-9-17-20(18(25)10-12)26-19(11-27-21(30)15-3-1-2-4-16(15)22(27)31)28(23(17)32)13-5-7-14(8-6-13)29(33)34/h1-10H,11H2

InChI Key

ZSYFBHDWHQSPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4Br)Br)C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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